(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of multiple functional groups, including methoxy, fluoro, and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol and a fluorinated aromatic aldehyde.
Introduction of the Methoxy and Fluoro Groups: The methoxy and fluoro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and fluorobenzene derivatives.
Final Coupling Reaction: The final step involves coupling the synthesized benzothiazine core with the substituted phenyl groups under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dimethoxyphenyl)ethanone
- (4,5-dimethoxyphenyl)ethanone
- 2-fluoro-1-nitrobenzene
- 3,4-dimethoxyphenyl methyl ketone
Uniqueness
Compared to similar compounds, (3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone stands out due to its unique combination of functional groups and the presence of the benzothiazine core. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO5S/c1-30-19-8-6-14(10-20(19)31-2)23(27)22-13-26(17-5-3-4-15(24)11-17)18-12-16(25)7-9-21(18)32(22,28)29/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFEBFBEKHGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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